molecular formula C18H19FN2O2 B13880463 (4-Benzylpiperazin-1-yl)(3-fluoro-4-hydroxyphenyl)methanone

(4-Benzylpiperazin-1-yl)(3-fluoro-4-hydroxyphenyl)methanone

Cat. No.: B13880463
M. Wt: 314.4 g/mol
InChI Key: JELAAKZSQNSKLG-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(3-fluoro-4-hydroxyphenyl)methanone is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzylpiperazin-1-yl)(3-fluoro-4-hydroxyphenyl)methanone typically involves the reaction of 4-benzylpiperazine with 3-fluoro-4-hydroxybenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Benzylpiperazin-1-yl)(3-fluoro-4-hydroxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation of the hydroxyl group can yield a ketone or aldehyde derivative.
  • Reduction of the carbonyl group can produce an alcohol.
  • Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(3-fluoro-4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • (4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methanone
  • (4-Benzylpiperazin-1-yl)(3-chlorophenyl)methanone
  • (4-Benzylpiperazin-1-yl)(3-nitrophenyl)methanone

Comparison: Compared to its analogs, (4-Benzylpiperazin-1-yl)(3-fluoro-4-hydroxyphenyl)methanone exhibits unique properties due to the presence of the fluorine and hydroxyl groups. These functional groups can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable molecule for specific research and industrial applications .

Properties

Molecular Formula

C18H19FN2O2

Molecular Weight

314.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone

InChI

InChI=1S/C18H19FN2O2/c19-16-12-15(6-7-17(16)22)18(23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12,22H,8-11,13H2

InChI Key

JELAAKZSQNSKLG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)O)F

Origin of Product

United States

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